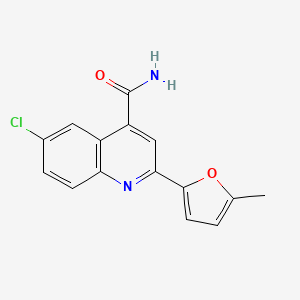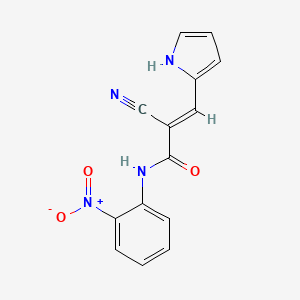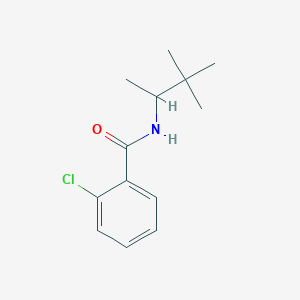
N-(3-butoxypropyl)-3,3-dimethylbutanamide
説明
BPPB is a chemical compound that belongs to the class of amides. It is a colorless liquid that is soluble in water and has a molecular weight of 257.4 g/mol. BPPB has been primarily used as a surfactant and dispersant in various industrial applications. However, recent studies have shown that BPPB has potential applications in the field of biomedical research, including drug delivery and cancer therapy.
作用機序
The mechanism of action of BPPB is not fully understood. However, studies have suggested that BPPB can interact with cell membranes and alter their properties, leading to changes in cell behavior. BPPB has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
BPPB has been shown to have a variety of biochemical and physiological effects. Studies have shown that BPPB can enhance the solubility and bioavailability of poorly soluble drugs, making it an ideal candidate for drug delivery systems. BPPB has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
BPPB has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. BPPB is also soluble in water, which makes it easy to use in aqueous experiments. However, BPPB has some limitations. It is a relatively new compound, and its properties are not fully understood. Additionally, BPPB has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research on BPPB. One potential direction is to investigate its potential applications in drug delivery. Studies could focus on optimizing the formulation of BPPB-based drug delivery systems and evaluating their efficacy in vivo. Another potential direction is to investigate the mechanism of action of BPPB. Studies could focus on identifying the cellular targets of BPPB and elucidating its effects on cell behavior. Finally, studies could investigate the potential applications of BPPB in other fields, such as agriculture or materials science.
In conclusion, BPPB is a promising chemical compound that has potential applications in various fields, including drug delivery and cancer therapy. Its unique properties and relatively simple synthesis make it an attractive candidate for further research. However, more studies are needed to fully understand its properties and potential applications.
科学的研究の応用
BPPB has been studied extensively for its potential applications in the field of drug delivery. Studies have shown that BPPB can enhance the solubility and bioavailability of poorly soluble drugs, making it an ideal candidate for drug delivery systems. BPPB has also been investigated for its potential use in cancer therapy. Studies have shown that BPPB can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
N-(3-butoxypropyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-5-6-9-16-10-7-8-14-12(15)11-13(2,3)4/h5-11H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSBMNHVHAYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-bromobenzoate](/img/structure/B4720725.png)
![N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4720733.png)


![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4720751.png)



![2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)
![(1S,9R)-11-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4720804.png)
![4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)